molecular formula C22H25NO3 B11512505 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one

5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B11512505
M. Wt: 351.4 g/mol
InChI Key: LSUMEPOWVFYOCV-UHFFFAOYSA-N
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Description

“5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one” is an organic compound that belongs to the class of cyclohexenones These compounds are characterized by a cyclohexene ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one” typically involves the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Methoxylation: The methoxy groups can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of cyclohexanol derivatives.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Quinones or other oxidized products.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in drug discovery.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone Derivatives: Compounds with similar cyclohexene and ketone structures.

    Methoxyphenyl Compounds: Compounds with methoxy groups on aromatic rings.

    Aminophenyl Compounds: Compounds with amino groups attached to aromatic rings.

Uniqueness

The unique combination of methoxy, ethylphenyl, and cyclohexenone moieties in “5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one” may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethylanilino)cyclohex-2-en-1-one

InChI

InChI=1S/C22H25NO3/c1-4-15-5-8-18(9-6-15)23-19-11-17(12-20(24)14-19)16-7-10-21(25-2)22(13-16)26-3/h5-10,13-14,17,23H,4,11-12H2,1-3H3

InChI Key

LSUMEPOWVFYOCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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